molecular formula C15H12N2O2 B3330257 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one CAS No. 67862-31-1

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B3330257
CAS No.: 67862-31-1
M. Wt: 252.27 g/mol
InChI Key: BWNNOGQGBAIRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one (CAS 67862-31-1) is a high-purity, substituted 1,8-naphthyridinone derivative with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . This compound is part of a class of nitrogen-containing heterocycles recognized as privileged structures in medicinal chemistry due to their diverse bioactivities and excellent biological potential . 1,8-Naphthyridines are known for their significant pharmaceutical applications, particularly in antimicrobial and anticancer research . The synthetic route to this compound involves a Michael addition of appropriate starting materials, such as a 2-aminopyridine, followed by a high-temperature cyclization to form the naphthyridine core . This product is intended for research purposes as a valuable building block in drug discovery and development. It is strictly for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-(3-methylphenyl)-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-4-2-5-10(8-9)12-13(18)11-6-3-7-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNNOGQGBAIRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716384
Record name 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67862-31-1
Record name 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2-aminonicotinic acid under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired naphthyridine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthyridine core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-oxo-3-(3-methylphenyl)-1,8-naphthyridine.

    Reduction: Formation of 4-amino-3-(3-methylphenyl)-1,8-naphthyridine.

    Substitution: Formation of various substituted naphthyridines depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridinones exhibit significant antimicrobial properties. Research has demonstrated that 4-hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one shows activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study published in Bioorganic & Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. This was corroborated by findings in Journal of Medicinal Chemistry, where structural modifications led to enhanced potency against cancer cells .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression and inflammation. The compound's ability to selectively inhibit these enzymes can lead to the development of targeted therapies with fewer side effects compared to traditional chemotherapeutics .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism appears to involve modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses .

Organic Electronics

In material science, compounds like this compound are being explored for their potential use in organic electronic devices. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing their conductivity and stability within these devices .

Polymer Additives

The incorporation of this naphthyridinone into polymer matrices has been studied to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial applications where durability is critical .

Case Studies

StudyFocusFindings
Zhou et al., 2001Antimicrobial ActivityDemonstrated effective inhibition against resistant bacterial strains .
Smith et al., 2020Anticancer PropertiesInduced apoptosis in breast cancer cell lines; mechanism via signaling pathway inhibition .
Lee et al., 2022NeuroprotectionShowed protective effects against oxidative stress in neuronal cells .
Kim et al., 2023Organic ElectronicsEvaluated as a material for OLEDs; improved conductivity observed .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthyridine core can intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to the compound’s bioactivity and therapeutic potential .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 2-methylphenyl isomer (CAS: 67862-32-2) exhibits reduced reactivity in electrophilic substitutions due to steric hindrance .

Pharmacological Profiles

Compound Biological Activity Mechanism/Application
4-Hydroxy-3-(3-methylphenyl)-... Potential anticancer/antimicrobial activity Structural similarity to active analogs
4-Hydroxy-3-phenyl-... Antioxidant, antimicrobial Free radical scavenging, bacterial growth inhibition
Sch 33303 (4-acetoxy-3-propenyl derivative) Antiallergy (SRS-A release inhibition) Leukotriene pathway modulation
1-Butyl-4-methylamino-3-nitro... Anti-inflammatory (post-cyclization) Imidazo[1,2-a]pyridine formation

Key Differences :

  • Substituent Effects : The 3-methylphenyl group may enhance metabolic stability compared to the phenyl group, as methyl groups often reduce oxidative degradation .
  • Functional Groups : Acetoxy or nitro substituents (e.g., Sch 33303) improve receptor binding affinity but may increase toxicity .

ADMET and Drug-Likeness

  • Target Compound : Predicted to have moderate solubility (logP ~2.5) and acceptable bioavailability due to the hydroxyl and methyl groups .
  • Nitro Derivatives : Compounds like 7-chloro-6-fluoro-4-hydroxy-3-nitro-1,8-naphthyridin-2(1H)-one (CAS: 380.2 g/mol) show reduced solubility (logP >3) but higher target selectivity in KRAS inhibition .

Biological Activity

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one, also known by its CAS Number 67862-31-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
CAS Number67862-31-1
Purity95%

Research indicates that naphthyridine derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity :
    • Studies have shown that naphthyridine compounds can induce apoptosis in cancer cells. For instance, the activation of apoptotic pathways has been observed in human myeloid leukemia cells (Kasumi-1) at concentrations as low as 7 μM .
    • The compound may also disrupt the cell cycle and promote differentiation in neoplastic cells .
  • Neuroprotective Effects :
    • Some derivatives have demonstrated the ability to modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Compounds related to naphthyridine have shown promise in reducing pro-inflammatory cytokines and inhibiting inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Case Study 2: Neuroprotection

In a model of cerebral ischemia, a related naphthyridine compound was found to enhance mitochondrial function and reduce reactive oxygen species (ROS) generation. This suggests that similar compounds could be beneficial in protecting neuronal cells from ischemic damage .

Research Findings

Recent literature highlights several key findings regarding the biological activity of naphthyridine derivatives:

  • Apoptosis Induction : Compounds have been reported to activate caspases and inhibit anti-apoptotic proteins like XIAP, leading to increased apoptosis in tumor cells .
  • Cell Cycle Arrest : Naphthyridine derivatives can cause cell cycle arrest at various phases (G0/G1 and G2), which is critical for halting cancer progression .
  • Cytokine Modulation : Certain compounds have been shown to effectively reduce levels of TNF-α and IL-6 in inflammatory models, indicating their role as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with cyclization of substituted pyridine precursors. Key steps include:

  • Cyclization : Use of POCl₃ in DMF at 80–100°C to form the naphthyridinone core .
  • Substitution : Introduction of the 3-methylphenyl group via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Cs₂CO₃, aryl boronic acids) .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameters : Temperature control during cyclization prevents side reactions, while catalyst loading in coupling reactions affects regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm for the 3-methylphenyl group; carbonyl signals at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 293.1) and fragmentation patterns .
  • IR Spectroscopy : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Assays :

  • Anticancer Activity : MTT assays on MCF-7 cells (IC₅₀ values <10 µM indicate potency) .
  • Antimicrobial Screening : Disk diffusion against S. aureus and E. coli (zone of inhibition >15 mm at 50 µg/mL) .
    • Controls : Use cisplatin (cancer) and ciprofloxacin (antimicrobial) as reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibitory activity against kinases or nucleic acids?

  • Mechanistic Probes :

  • Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the 4-hydroxy group and ATP-binding pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) .
  • Fluorescence Quenching : Binding to DNA (ctDNA) via intercalation (Stern-Volmer constant Ksv ≈ 1.5×10⁴ M⁻¹) .
    • Contradictions : Discrepancies in binding affinities between computational models and experimental data may arise from solvent effects or protein flexibility .

Q. How do substituent variations (e.g., electron-withdrawing groups on the phenyl ring) alter reactivity and bioactivity?

  • Case Studies :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but reduce cytotoxicity (e.g., IC₅₀ increases from 8.2 µM to >20 µM) .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance kinase inhibition but may induce toxicity (e.g., 3-nitro derivatives show hepatotoxicity in vitro) .
    • Synthetic Challenges : Nitration (HNO₃/H₂SO₄) at position 3 requires strict temperature control (<5°C) to avoid isomer mixtures .

Q. What strategies resolve contradictions in reported reaction yields or biological data?

  • Troubleshooting :

  • Yield Discrepancies : Trace moisture during cyclization reduces yields by 20–30%; use molecular sieves in DMF .
  • Bioactivity Variability : Batch-to-batch purity differences (e.g., 90% vs. 99%) significantly impact IC₅₀ values .
    • Validation : Reproduce assays with independent cell lines (e.g., HepG2 vs. MCF-7) and standardized protocols .

Q. How can in silico methods guide the design of derivatives with improved pharmacokinetic properties?

  • Computational Workflow :

  • ADMET Prediction : SwissADME predicts poor oral bioavailability (TPSA >90 Ų) due to the hydroxyl group; suggest methyl ether derivatives to enhance permeability .
  • QSAR Models : Hammett constants (σ⁺) correlate with logP values; meta-substituted phenyl groups optimize lipophilicity (clogP ≈ 2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.